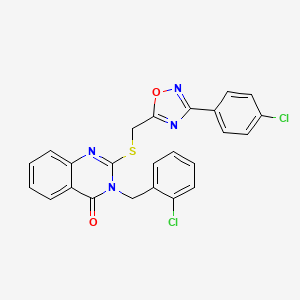

3-(2-chlorobenzyl)-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Description

3-(2-Chlorobenzyl)-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a quinazolinone derivative featuring a 1,2,4-oxadiazole ring and dual chlorinated aromatic substituents. The quinazolinone core is a privileged scaffold in medicinal chemistry, known for its versatility in targeting enzymes and receptors .

Properties

IUPAC Name |

3-[(2-chlorophenyl)methyl]-2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16Cl2N4O2S/c25-17-11-9-15(10-12-17)22-28-21(32-29-22)14-33-24-27-20-8-4-2-6-18(20)23(31)30(24)13-16-5-1-3-7-19(16)26/h1-12H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUMBZOJDHNPUCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16Cl2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-chlorobenzyl)-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, cytotoxic, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a quinazolinone core with various substituents that enhance its biological activity. Its molecular formula is with a molecular weight of 522.47 g/mol. The presence of both chlorinated and oxadiazole moieties contributes to its diverse pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazolinone derivatives, including the compound .

Table 1: Antimicrobial Activity of Quinazolinone Derivatives

| Compound | Target Organisms | MIC (μg/mL) | Inhibition Zone (mm) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 12 | 15 |

| Escherichia coli | 15 | 14 | |

| Candida albicans | 10 | 18 |

In vitro studies have shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species. The minimum inhibitory concentrations (MICs) indicate that it is particularly effective against Staphylococcus aureus and Candida albicans .

Cytotoxic Activity

Quinazolinones are known for their cytotoxic effects on various cancer cell lines. The compound has been tested against several cancer cell lines, demonstrating promising results.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| PC3 (Prostate Cancer) | 10 |

| MCF-7 (Breast Cancer) | 10 |

| HT-29 (Colon Cancer) | 12 |

Studies indicate that the compound effectively inhibits cell growth in a dose-dependent manner across multiple cancer cell lines. The IC50 values suggest that it has potent cytotoxicity comparable to established chemotherapeutic agents .

The biological activities of quinazolinones often involve the inhibition of key enzymes or pathways within microbial and cancer cells. For instance, compounds similar to the one in focus have been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis in both bacteria and cancer cells . This inhibition leads to 'thymineless cell death', particularly relevant in cancer therapy.

Case Studies

- Antibacterial Efficacy : A study conducted by Kumar et al. demonstrated that derivatives of quinazolinones exhibited enhanced antibacterial activity when specific substituents were present on the phenyl ring. The presence of electron-donating groups significantly improved the efficacy against Gram-positive bacteria .

- Cytotoxic Potential : Research by Al-Omary et al. evaluated various quinazolinone derivatives for their cytotoxic effects and found that those with thiazole linkages exhibited superior activity against prostate and breast cancer cell lines .

Comparison with Similar Compounds

Substituent Variations on the Quinazolinone Core

*Calculated based on molecular formula.

Key Observations :

- Replacement of the 4-chlorophenyl group with methylthio or trifluoromethyl substituents modulates solubility and bioavailability .

Heterocyclic Ring Modifications

Oxadiazole vs. Isoxazole/Oxazole Derivatives

Key Observations :

- The 1,2,4-oxadiazole ring in the target compound and its analogs (e.g., ) is associated with protease inhibition, likely due to hydrogen bonding with catalytic residues .

- Isoxazole and oxazole derivatives (e.g., ) exhibit structural rigidity but lack the oxadiazole’s electronic profile, which may reduce target affinity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for constructing the quinazolinone core with oxadiazole and chlorobenzyl substituents?

- Answer : The quinazolinone core can be synthesized via cyclocondensation of anthranilic acid derivatives with urea or thiourea. For oxadiazole incorporation, a two-step approach is typical:

Oxadiazole formation : React nitrile intermediates with hydroxylamine under basic conditions, followed by cyclization using reagents like polyphosphoric acid .

Chlorobenzyl substitution : Use nucleophilic aromatic substitution (SNAr) with 2-chlorobenzyl halides under anhydrous conditions (e.g., DMF, K₂CO₃) .

- Key Validation : Monitor reaction progress via TLC and confirm purity through recrystallization in solvents like ethanol/water mixtures .

Q. How can spectral data (NMR, IR) be interpreted to confirm the structure of this compound?

- Answer :

- ¹H NMR : Look for characteristic signals:

- Quinazolinone NH proton at δ 10.5–11.5 ppm (singlet, exchangeable).

- Chlorobenzyl aromatic protons as multiplets in δ 7.2–7.8 ppm.

- Oxadiazole methylene (-CH₂-S-) as a triplet near δ 4.3–4.5 ppm .

- IR : Stretching vibrations for C=O (quinazolinone) at ~1680 cm⁻¹ and C=N (oxadiazole) at ~1600 cm⁻¹ .

Q. What purification techniques are effective for this compound?

- Answer :

- Recrystallization : Use mixed solvents (e.g., ethyl acetate/hexane) to remove unreacted starting materials.

- Column Chromatography : Employ silica gel with a gradient of ethyl acetate in hexane (10% → 50%) for polar impurities .

Advanced Research Questions

Q. How can computational chemistry (DFT) aid in predicting the compound’s reactivity and electronic properties?

- Answer :

- Geometry Optimization : Use Gaussian09 with B3LYP/6-31G(d) to model the structure and calculate frontier molecular orbitals (HOMO/LUMO). This predicts electrophilic/nucleophilic sites .

- Reactivity Insights : Compare computed IR spectra with experimental data to validate tautomeric forms or hydrogen bonding .

Q. What strategies resolve contradictions in biological activity data across similar analogs?

- Answer :

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., chloro vs. methoxy groups) and test against target enzymes (e.g., DHFR for antimicrobial activity).

- Control Experiments : Assess solubility (via HPLC logP) and membrane permeability (Caco-2 assays) to distinguish intrinsic activity from bioavailability limitations .

Q. How can reaction mechanisms for key synthetic steps (e.g., oxadiazole cyclization) be elucidated?

- Answer :

- Kinetic Studies : Monitor intermediate formation via in-situ FTIR or LC-MS under varying temperatures.

- Isotopic Labeling : Use ¹⁸O-labeled hydroxylamine to track oxygen incorporation during oxadiazole formation .

Q. What experimental designs optimize yield in heterogeneous catalytic reactions for this compound?

- Answer :

- Catalyst Screening : Test Bleaching Earth Clay (pH 12.5) vs. zeolites in PEG-400 medium at 70–80°C.

- DoE (Design of Experiment) : Vary catalyst loading (5–15 wt%) and reaction time (1–3 hrs) to identify optimal conditions via response surface methodology .

Methodological Challenges and Solutions

Q. Why might NMR spectra show unexpected splitting patterns for the oxadiazole methylene group?

- Resolution :

- Dynamic Effects : Rotameric exchange around the -CH₂-S- bond at room temperature can cause broadening. Use variable-temperature NMR (e.g., 25°C → 60°C) to observe coalescence .

Q. How to address low yields in chlorobenzyl substitution reactions?

- Mitigation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.